
Bergaptol
Übersicht
Beschreibung
Bergaptol, auch bekannt als 5-Hydroxypsoralen oder 5-Hydroxyfuranocoumarin, ist ein natürlich vorkommendes Furanocoumarin. Es kommt häufig in Zitrusfrüchten wie Zitronen und Bergamotte vor. This compound ist ein primärer essentieller Metabolit, der eine wichtige Rolle beim Wachstum, der Entwicklung und der Fortpflanzung von Pflanzen spielt. Die Summenformel von this compound lautet C₁₁H₆O₄, und sein Molekulargewicht beträgt 202,16 g/mol .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties of Bergaptol
-
Anti-inflammatory Effects
- This compound has demonstrated the ability to inhibit inflammatory responses in various models. It reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .
- Antioxidant Activity
-
Anti-cancer Properties
- In vitro studies have shown that this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2. It also affects cell cycle regulation by stabilizing cyclin-dependent kinase inhibitors . Notably, this compound has been effective against breast cancer cells, promoting G1 phase arrest and apoptosis .
- Anti-osteoporotic Effects
- Antimicrobial Activity
- Anti-lipidemic Effects
Neuroprotective Effects
A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced neuroinflammation in mice. Results indicated that this compound significantly improved cognitive function and reduced neurological damage by decreasing inflammatory cytokines and enhancing synaptic protein expression in the hippocampus .
Cancer Cell Studies
In MCF-7 breast cancer cells, this compound was found to induce apoptosis through mitochondrial pathways. The study highlighted a dose-dependent relationship between this compound treatment and the expression levels of apoptotic markers .
Data Tables
Property | Mechanism | Effect |
---|---|---|
Anti-inflammatory | Inhibits TNF-α, IL-6, IL-1β | Reduces inflammation |
Antioxidant | Reduces ROS | Protects against oxidative stress |
Anti-cancer | Induces apoptosis via Bax/Bcl-2 modulation | Reduces cancer cell viability |
Anti-osteoporotic | Promotes osteoblastic differentiation | Enhances bone formation |
Antimicrobial | Inhibits quorum sensing | Potential for new antibiotics |
Anti-lipidemic | Modulates lipid metabolism | Lowers cholesterol levels |
Conclusion and Future Perspectives
This compound presents a multifaceted profile with significant therapeutic potential across various medical fields including neuroprotection, oncology, and infectious disease management. Despite promising results from in vitro studies, further in vivo research is essential to establish effective dosages and safety profiles for clinical applications. The limited understanding of its toxicity also necessitates thorough investigation to ensure safe utilization in therapeutic contexts.
Wirkmechanismus
Target of Action
Bergaptol primarily targets cytochrome P450 enzymes (CYP) , particularly CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and toxins within the body .
Mode of Action
This compound interacts with its targets by inhibiting their activities . Compared to other coumarins, this compound has the least potency to inhibit CYP3A4, specifically in cancer cells . Instead, it can suppress drug efflux transporters, such as P-glycoprotein , thereby overcoming chemotherapeutic drug resistance .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits inflammatory responses by suppressing the expression of COX-2 and iNOS genes and reducing cytokine formation via inhibiting JAK2 , STAT3 , and p65 pathways . It also exhibits antioxidant properties through the HAT and SPLET mechanisms .
Pharmacokinetics
In vivo studies have shown that this compound can be retained in plasma for longer than other coumarins .
Result of Action
This compound has multiple health benefits. It exhibits anti-inflammatory , antioxidant , anti-cancer , anti-osteoporosis , anti-microbial , and anti-lipidemic effects . It also has antimicrobial effects with a high potential for inhibition of quorum sensing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its antioxidant capacity was found to be influenced by the polarity of the medium . .
Biochemische Analyse
Biochemical Properties
Bergaptol plays a significant role in biochemical reactions, particularly in its interaction with cytochrome P450 enzymes. It has been found to inhibit the activity of cytochrome P450 2C9 (CYP2C9) and cytochrome P450 3A4 (CYP3A4) . The inhibition of these enzymes can impact the metabolism and concentrations of various drugs and toxins within the body. This compound induces time-, concentration-, and NADPH-dependent irreversible inhibition of CYP2C9 . This inhibition is mediated by a γ-ketoenal metabolite, which is responsible for the enzyme inactivation . Additionally, a glutathione conjugate was detected in an incubation mixture containing CYP2C9, this compound, NADPH, and glutathione .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . This inhibition can lead to altered cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound demonstrates the lowest potency in inhibiting cytochrome P450 3A4 compared to other coumarins . The impact of this compound on cell signaling pathways and gene expression can contribute to its anti-cancer and anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. This compound acts as a mechanism-based inactivator of CYP2C9, leading to irreversible inhibition of the enzyme . This inhibition is mediated by the formation of a γ-ketoenal metabolite, which binds to the enzyme and inactivates it . The interaction with CYP3A4 also impacts the metabolism of various drugs and toxins within the body . The inhibition of these enzymes can lead to changes in gene expression and cellular metabolism, contributing to the overall effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound induces time-dependent irreversible inhibition of CYP2C9 . This suggests that the effects of this compound may become more pronounced with prolonged exposure. Additionally, the formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound undergoes metabolic changes over time . These changes can impact the stability and degradation of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound induces concentration-dependent irreversible inhibition of CYP2C9 This suggests that higher doses of this compound may lead to more pronounced effects on enzyme inhibition The specific threshold effects and toxic or adverse effects at high doses have not been extensively studied
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving cytochrome P450 enzymes. It inhibits the activity of CYP2C9 and CYP3A4, which are involved in the metabolism of various drugs and toxins . The inhibition of these enzymes can impact metabolic flux and metabolite levels within the body. The formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound undergoes metabolic changes that can influence its overall effects . These metabolic pathways play a crucial role in the biochemical properties and cellular effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are involved in drug metabolism and detoxification . These interactions can impact the localization and accumulation of this compound within cells and tissues. The formation of a glutathione conjugate suggests that this compound may be transported and distributed through glutathione-mediated pathways
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cytochrome P450 enzymes and other biomolecules. This compound is known to inhibit the activity of CYP2C9 and CYP3A4, which are localized in the endoplasmic reticulum of cells . This suggests that this compound may be localized in the endoplasmic reticulum, where it can interact with these enzymes and exert its effects. The formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound may undergo post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Bergaptol kann durch verschiedene chemische Verfahren synthetisiert werden. Eine gängige Methode umfasst die Hydroxylierung von Psoralen. Die Reaktion erfordert typischerweise ein Hydroxylierungsmittel wie Wasserstoffperoxid oder eine Persäure unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Acetonitril durchgeführt, und die Temperatur wird auf etwa 0-25 °C gehalten, um die selektive Hydroxylierung an der C-5-Position zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt oft durch Extraktion aus natürlichen Quellen, insbesondere aus Zitrusfrüchten. Der Extraktionsprozess umfasst die folgenden Schritte:
Ernte: Zitrusfrüchte werden geerntet und gereinigt.
Extraktion: Die ätherischen Öle werden mittels Wasserdampfdestillation oder Kaltpressung extrahiert.
Isolierung: this compound wird aus den ätherischen Ölen mittels chromatographischer Verfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) isoliert.
Reinigung: Das isolierte this compound wird weiter gereinigt, um den gewünschten Reinheitsgrad zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bergaptol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Bergapten (5-Methoxypsoralen) oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid zu Dihydrothis compound führen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium bei Raumtemperatur.
Reduktion: Natriumborhydrid in Methanol bei 0-5 °C.
Substitution: Nukleophile wie Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Bergapten (5-Methoxypsoralen)
Reduktion: Dihydrothis compound
Substitution: Verschiedene substituierte Furanocoumarine, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Bergaptol wird mit anderen ähnlichen Furanocoumarinen verglichen, wie zum Beispiel:
Bergapten (5-Methoxypsoralen): Im Gegensatz zu this compound hat Bergapten eine Methoxygruppe an der C-5-Position anstelle einer Hydroxylgruppe. Bergapten ist phototoxischer und wird in der Phototherapie bei Hautkrankheiten eingesetzt.
Xanthotoxin (8-Methoxypsoralen): Xanthotoxin hat eine Methoxygruppe an der C-8-Position und wird ebenfalls in der Phototherapie eingesetzt. Es hat im Vergleich zu this compound unterschiedliche pharmakokinetische Eigenschaften.
Psoralen: Die Stammverbindung von this compound, Psoralen, fehlt die Hydroxylgruppe an der C-5-Position. .
This compound ist aufgrund seiner spezifischen Hydroxylierung an der C-5-Position einzigartig, die ihm im Vergleich zu anderen Furanocoumarinen unterschiedliche pharmakologische Eigenschaften und eine geringere Phototoxizität verleiht .
Biologische Aktivität
Bergaptol, also known as 5-hydroxypsoralen or 5-hydroxyfuranocoumarin, is a naturally occurring furanocoumarin predominantly found in citrus fruits. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant case studies and research findings.
Pharmacological Properties
This compound exhibits a range of pharmacological activities, including:
- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, inhibiting various types of free radicals and reducing low-density lipoprotein (LDL) oxidation. This activity is crucial in mitigating the risk of atherosclerosis and other oxidative stress-related diseases .
- Anti-Inflammatory Effects : Studies indicate that this compound can reduce inflammation markers, which may contribute to its protective effects against chronic inflammatory conditions .
- Anti-Cancer Properties : this compound has been shown to inhibit the proliferation of cancer cells by affecting various signaling pathways and inducing apoptosis. Its ability to suppress drug efflux transporters like P-glycoprotein may help overcome chemoresistance in cancer therapy .
- Anti-Microbial Activity : The compound exhibits antimicrobial effects against various pathogens, suggesting its potential use in treating infections .
- Impact on Cytochrome P450 Enzymes : this compound inhibits cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which play significant roles in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
The biological activities of this compound are mediated through several mechanisms:
- Antioxidant Mechanism : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby increasing the overall antioxidant capacity in biological systems .
- Enzyme Inhibition : The compound binds competitively to CYP enzymes, affecting the metabolism of various drugs. It has been observed that this compound's inhibition varies with concentration and biological factors .
- Metabolism and Excretion : Pharmacokinetic studies reveal that this compound is well absorbed but slowly cleared from plasma, with a half-life longer than many other coumarins. It is primarily excreted in both free and conjugated forms .
Case Study 1: Antioxidant Effects in Mice
In a controlled study involving mice, this compound-rich lemon essential oil was administered. The results indicated a significant increase in serum total antioxidant capacity and enhanced activities of antioxidant enzymes following treatment. This suggests potential applications for this compound in oxidative stress-related diseases .
Case Study 2: Drug Interaction Studies
Clinical studies involving healthy volunteers consuming grapefruit juice (rich in this compound) showed that metabolites were detectable in urine within hours. The study highlighted the importance of considering this compound's effects on drug metabolism when used alongside medications metabolized by CYP3A4 .
Summary of Research Findings
Eigenschaften
IUPAC Name |
4-hydroxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHDGJRTUSBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197564 | |
Record name | Bergaptol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bergaptol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-60-2 | |
Record name | Bergaptol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bergaptol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bergaptol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bergaptol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 486-60-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BERGAPTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC8ANI30F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bergaptol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.